Olmetec Plus
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENICAR HCT is a fixed-dose combination medication used to treat high blood pressure. It consists of two active ingredients: olmesartan medoxomil, an angiotensin II receptor blocker, and hydrochlorothiazide, a thiazide diuretic . Olmesartan medoxomil works by blocking the effects of angiotensin II, a substance in the body that causes blood vessels to tighten and narrow, while hydrochlorothiazide helps reduce blood pressure by increasing the excretion of sodium and water from the kidneys .
Synthetic Routes and Reaction Conditions:
Olmesartan Medoxomil: The synthesis of olmesartan medoxomil involves the reaction of olmesartan with medoxomil chloride under basic conditions.
Hydrochlorothiazide: This compound is synthesized through the reaction of 3-chloroaniline with sulfur dioxide and chlorine to form 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.
Industrial Production Methods:
- The industrial production of BENICAR HCT involves the combination of olmesartan medoxomil and hydrochlorothiazide with excipients such as magnesium stearate, calcium stearate, and stearic acid to form tablets . The process ensures good flowability and stability of the final product.
Types of Reactions:
Oxidation and Reduction: Olmesartan medoxomil and hydrochlorothiazide can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various degradation products.
Substitution: Both compounds can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Scientific Research Applications
BENICAR HCT has several scientific research applications:
Chemistry: Used as a model compound to study the stability and degradation pathways of combination medications.
Biology: Investigated for its effects on cellular pathways involved in blood pressure regulation.
Industry: Employed in the development of new antihypertensive therapies and formulations.
Olmesartan Medoxomil:
- Olmesartan medoxomil is a prodrug that is hydrolyzed to olmesartan during absorption. Olmesartan blocks the vasoconstrictor effects of angiotensin II by selectively binding to the AT1 receptor in vascular smooth muscle . This action prevents angiotensin II from causing blood vessels to tighten and narrow, thereby lowering blood pressure .
Hydrochlorothiazide:
- Hydrochlorothiazide inhibits sodium reabsorption in the distal tubules of the kidneys, leading to increased excretion of sodium and water. This diuretic effect helps reduce blood volume and, consequently, blood pressure .
Comparison with Similar Compounds
Lisinopril: An angiotensin-converting enzyme inhibitor used to treat high blood pressure and heart failure.
Amlodipine: A calcium channel blocker used to treat high blood pressure and angina.
Comparison:
Properties
Molecular Formula |
C36H38ClN9O10S2 |
---|---|
Molecular Weight |
856.3 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C29H30N6O6.C7H8ClN3O4S2/c1-5-8-23-30-25(29(3,4)38)24(27(36)39-16-22-17(2)40-28(37)41-22)35(23)15-18-11-13-19(14-12-18)20-9-6-7-10-21(20)26-31-33-34-32-26;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h6-7,9-14,38H,5,8,15-16H2,1-4H3,(H,31,32,33,34);1-2,10-11H,3H2,(H2,9,12,13) |
InChI Key |
CJPRWUSPLWISJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(C)(C)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.